molecular formula C17H18BrN3O3 B2534690 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one CAS No. 2380171-41-3

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one

Cat. No.: B2534690
CAS No.: 2380171-41-3
M. Wt: 392.253
InChI Key: GXMRFAHXINXLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one is a synthetic organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a phenoxyethanone structure

Preparation Methods

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.

    Piperidine Derivative Synthesis: The bromopyrimidine is then reacted with piperidine under specific conditions to form the piperidine derivative.

    Linking to Phenoxyethanone: The final step involves the reaction of the piperidine derivative with phenoxyethanone to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one undergoes various chemical reactions:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxyethanone moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may bind to active sites, while the piperidine and phenoxyethanone structures provide additional interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one can be compared with similar compounds such as:

    1-(5-Bromopyrimidin-2-yl)piperidin-4-one: This compound shares the bromopyrimidine and piperidine moieties but lacks the phenoxyethanone structure, which may result in different biological activities.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar piperidine structure but with a pyridine ring instead of pyrimidine, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c18-13-10-19-17(20-11-13)24-15-6-8-21(9-7-15)16(22)12-23-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMRFAHXINXLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.